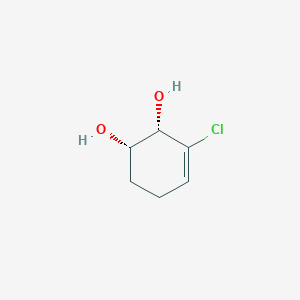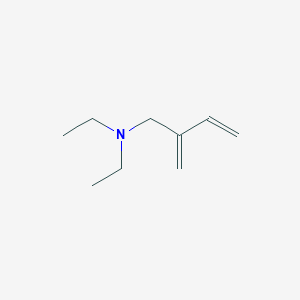
N,N-Diethyl-2-methylidenebut-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-methylidenebut-3-en-1-amine is an organic compound belonging to the class of amines It features a nitrogen atom bonded to two ethyl groups and a butenyl chain with a methylene group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methylidenebut-3-en-1-amine typically involves the alkylation of a primary amine with an appropriate alkyl halide. One common method is the reaction of diethylamine with 2-chlorobut-3-en-1-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbon bearing the leaving group (chloride), resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Diethylamine, 2-chlorobut-3-en-1-ol
Solvent: Anhydrous ethanol or another suitable solvent
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-methylidenebut-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N,N-diethyl-2-methylidenebut-3-en-1-one or other oxidized derivatives.
Reduction: Formation of N,N-diethylbutan-3-amine.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
N,N-Diethyl-2-methylidenebut-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Diethyl-2-methylidenebut-3-en-1-amine exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the methylene group and the amine functionality allows for versatile interactions with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-methylidenebut-2-en-1-amine: Similar structure but with a different position of the double bond.
N,N-Diethyl-2-methylbut-3-en-1-amine: Lacks the methylene group, leading to different reactivity and properties.
N,N-Dimethyl-2-methylidenebut-3-en-1-amine: Contains methyl groups instead of ethyl groups, affecting its steric and electronic properties.
Uniqueness
N,N-Diethyl-2-methylidenebut-3-en-1-amine is unique due to the presence of both the methylene group and the diethylamine functionality
Properties
CAS No. |
128328-68-7 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N,N-diethyl-2-methylidenebut-3-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-5-9(4)8-10(6-2)7-3/h5H,1,4,6-8H2,2-3H3 |
InChI Key |
ZCYKDACWFZTULP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


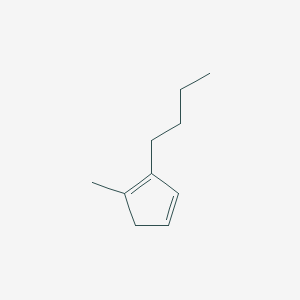
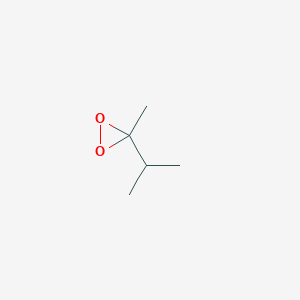
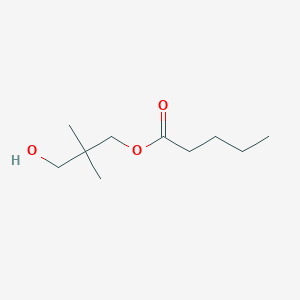
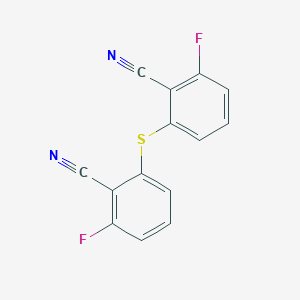
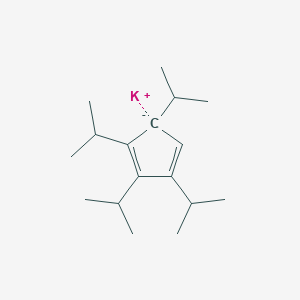
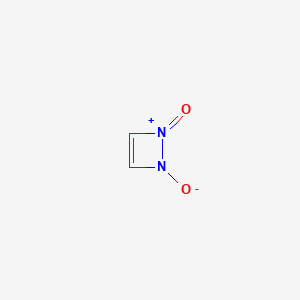
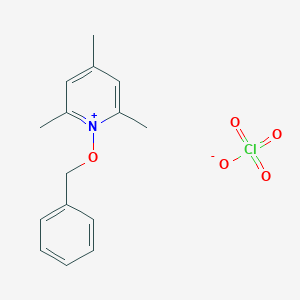
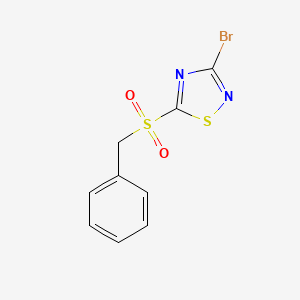
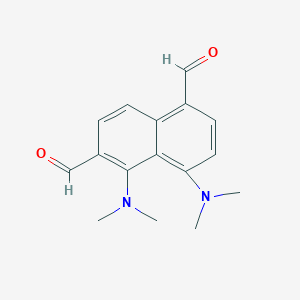
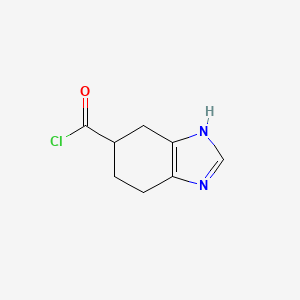
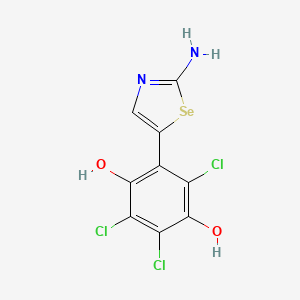
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)
